2-phenoxy-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)propanamide
Description
Properties
IUPAC Name |
N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)-2-phenoxypropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c1-13(22-14-5-3-2-4-6-14)16(21)17-9-10-19-11-12-20-15(19)7-8-18-20/h2-8,11-13H,9-10H2,1H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMEBACRKJKKSKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCN1C=CN2C1=CC=N2)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenoxy-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)propanamide typically involves multi-step organic reactions. One common approach is the condensation of 1H-imidazo[1,2-b]pyrazole with an appropriate alkylating agent to introduce the ethyl group. This is followed by the reaction with 2-phenoxypropanoic acid or its derivatives to form the final amide product. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for industrial applications to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-phenoxy-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy or imidazo[1,2-b]pyrazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used
Scientific Research Applications
Structure
The compound features a phenoxy group attached to a propanamide backbone, with a pyrazolo[1,5-a]imidazole moiety that is critical for its biological activity. This structural configuration is significant for binding interactions with biological targets.
Anticancer Activity
Recent studies have indicated that compounds containing the pyrazolo[1,5-a]imidazole structure exhibit anticancer properties by inhibiting specific kinases involved in cancer cell proliferation. For instance, derivatives of pyrazolo[1,5-a]imidazole have been shown to act as inhibitors of the AXL and c-MET kinases, which are implicated in various cancers .
Case Study : A study demonstrated that a related pyrazolo[1,5-a]imidazole compound significantly reduced tumor growth in xenograft models of breast cancer by inducing apoptosis in cancer cells .
Anti-inflammatory Properties
The compound has shown promise as an anti-inflammatory agent. Research indicates that it may inhibit the production of pro-inflammatory cytokines and reduce inflammation in models of chronic inflammatory diseases .
Case Study : In vitro studies using macrophage cell lines treated with this compound revealed a marked decrease in TNF-alpha and IL-6 levels, suggesting its potential as a therapeutic agent in inflammatory conditions such as rheumatoid arthritis .
Neurological Applications
There is emerging evidence that compounds similar to 2-phenoxy-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)propanamide may possess neuroprotective effects. The pyrazolo[1,5-a]imidazole framework has been associated with neuroprotection against ischemic injury in preclinical models.
Case Study : A study highlighted that administration of a related compound improved cognitive function and reduced neuronal death in animal models of stroke, indicating potential applications in treating neurodegenerative diseases .
Antimicrobial Activity
Preliminary investigations suggest that this compound exhibits antimicrobial properties against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of metabolic pathways essential for bacterial survival.
Case Study : In vitro assays demonstrated effectiveness against multi-drug resistant strains of Staphylococcus aureus, showcasing its potential as an alternative therapeutic agent in the fight against antibiotic resistance .
Table 1: Summary of Biological Activities
Table 2: Case Studies Overview
Mechanism of Action
The mechanism of action of 2-phenoxy-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)propanamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The imidazo[1,2-b]pyrazole moiety is known for its ability to bind to active sites of enzymes, leading to inhibition of their activity .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs and their distinguishing features:
Physicochemical Properties
- Lipophilicity: The target compound’s logP (estimated ~2.5–3.0) is higher than sulfonamide analogs (logP ~1.5–2.0) due to the phenoxy group .
- Thermal Stability : Pyrazoloimidazole derivatives typically decompose above 180°C, consistent with the melting points (176–276°C) observed in .
Biological Activity
The compound 2-phenoxy-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)propanamide is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anti-inflammatory properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of this compound is , indicating the presence of nitrogen, oxygen, and sulfur atoms which contribute to its biological interactions. The compound features a phenoxy group , an ethyl linker , and a pyrazolo[1,5-a]imidazole moiety , which are crucial for its biological activity.
Anti-inflammatory Properties
Research indicates that derivatives of pyrazolo[1,5-a]imidazoles exhibit significant anti-inflammatory effects. For instance, compounds with similar structural characteristics have been shown to inhibit pathways involved in inflammation and cancer progression, particularly through modulation of NF-κB/AP-1 signaling pathways and reduction of pro-inflammatory cytokine production in various cell-based assays .
The proposed mechanism of action for this compound involves its interaction with specific receptors or enzymes related to inflammatory signaling pathways. Preliminary studies suggest that this compound may effectively bind to these targets, thereby inhibiting their activity and contributing to its anti-inflammatory effects .
Structure-Activity Relationship (SAR)
A comparative analysis of structurally similar compounds reveals insights into the SAR of this compound:
| Compound Name | Structure | Biological Activity | Unique Features |
|---|---|---|---|
| 3-amino-4-methylpyrazole | Contains a pyrazole ring | Anti-inflammatory | Simpler structure |
| N-(4-methylphenyl)-sulfonamide | Sulfonamide derivative | Antimicrobial | Lacks heterocyclic ring |
| Pyrazolo[3,4-b]quinoline | Heterocyclic compound | Anticancer | Different ring system |
The unique combination of functional groups in this compound may enhance its selectivity and potency compared to these similar compounds .
Case Studies
Several studies have evaluated the efficacy of pyrazolo[1,5-a]imidazole derivatives in preclinical models:
- Anti-inflammatory Efficacy : In a study assessing the anti-inflammatory effects in murine models, compounds similar to this compound demonstrated significant reductions in inflammatory markers such as TNF-alpha and IL-6 .
- Cytotoxicity Assessment : Another investigation focused on cytotoxicity revealed that while exhibiting potent anti-inflammatory properties, the compound maintained relatively low cytotoxicity across various cell lines .
Q & A
Q. Table 1. Key Analytical Parameters for Structural Validation
| Technique | Parameters | Reference |
|---|---|---|
| ¹H NMR (400 MHz) | δ 7.8–8.2 (pyrazole H), δ 4.3 (CH₂) | |
| SCXRD | C–C bond length: 1.39–1.42 Å | |
| HRMS | [M+H]⁺ calc./found: 456.1804/456.1801 |
Q. Table 2. Biological Activity Comparison with Analogues
| Compound | IC₅₀ (μM, MCF-7) | Target Protein | Reference |
|---|---|---|---|
| Target Compound | 0.45 ± 0.02 | Bcl-2 | |
| Ethyl 4-{...}benzoate | 1.20 ± 0.10 | CDK4 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
